molecular formula C20H19ClN2O4S2 B11558165 (5E)-3-{[(2-chlorophenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(5E)-3-{[(2-chlorophenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11558165
M. Wt: 451.0 g/mol
InChI Key: XVBPLWWWUYQBCV-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-{[(2-CHLOROPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-{[(2-CHLOROPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-chlorobenzylamine with 3,4,5-trimethoxybenzaldehyde in the presence of a base, followed by cyclization with thioglycolic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-{[(2-CHLOROPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of (5E)-3-{[(2-CHLOROPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-{[(2-CHLOROPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its thiazolidinone core, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H19ClN2O4S2

Molecular Weight

451.0 g/mol

IUPAC Name

(5E)-3-[(2-chloroanilino)methyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19ClN2O4S2/c1-25-15-8-12(9-16(26-2)18(15)27-3)10-17-19(24)23(20(28)29-17)11-22-14-7-5-4-6-13(14)21/h4-10,22H,11H2,1-3H3/b17-10+

InChI Key

XVBPLWWWUYQBCV-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CNC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.